molecular formula C23H22N4O3S B2789982 3-(2-oxo-2-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one CAS No. 1203351-67-0

3-(2-oxo-2-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2789982
CAS No.: 1203351-67-0
M. Wt: 434.51
InChI Key: XGFGILVPTVZYMV-UHFFFAOYSA-N
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Description

3-(2-Oxo-2-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one is a heterocyclic compound featuring a benzoxazolone core linked to a piperazine moiety via an ethyl ketone bridge, with a 4-phenylthiazole substituent. This structure is designed to optimize interactions with biological targets, particularly sigma-2 (σ-2) receptors, which are implicated in cancer cell proliferation and apoptosis . The compound’s synthesis involves coupling benzoxazolone derivatives with functionalized piperazine intermediates, as seen in analogous protocols for related bivalent ligands . Its structural complexity allows for modulation of receptor binding affinity and selectivity, making it a candidate for antitumor applications .

Properties

IUPAC Name

3-[2-oxo-2-[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]ethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S/c28-22(15-27-19-8-4-5-9-20(19)30-23(27)29)26-12-10-25(11-13-26)14-21-24-18(16-31-21)17-6-2-1-3-7-17/h1-9,16H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGFGILVPTVZYMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)C(=O)CN4C5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the concentration at which it is applied. .

Biological Activity

The compound 3-(2-oxo-2-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one is a complex heterocyclic structure that has garnered attention for its potential biological activities, particularly in neuroprotection and anti-Alzheimer's disease applications. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound generally involves multi-step organic reactions, typically starting from commercially available precursors. The key steps include the formation of the benzo[d]oxazole scaffold and subsequent modifications to introduce the thiazole and piperazine moieties.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of compounds similar to this compound. For example, derivatives have shown effectiveness in protecting PC12 cells from Aβ25-35-induced apoptosis. This is achieved through various mechanisms:

  • Reduction of Neurotoxicity : In vitro studies demonstrate that these compounds significantly reduce neurotoxicity in PC12 cells, which are a model for neuronal function and health .
  • Inhibition of Apoptotic Pathways : The compound inhibits the expression of pro-apoptotic factors such as Bax while promoting anti-apoptotic factors like Bcl-2, thereby modulating cell survival pathways .
  • Regulation of Key Enzymes : It has been observed that these compounds can inhibit β-site amyloid precursor protein-cleaving enzyme 1 (BACE1), a critical target in Alzheimer's disease therapy .

The mechanism through which this compound exerts its effects involves multiple signaling pathways:

  • Akt/GSK-3β/NF-kB Pathway : This pathway plays a significant role in neuronal survival and apoptosis. Compounds have been shown to modulate the activity of GSK-3β and NF-kB, leading to reduced apoptosis in neuronal cells .
  • Oxidative Stress Reduction : The compound exhibits antioxidant properties, which help mitigate oxidative stress-induced damage in neurons .

Data Tables

Activity Effect Reference
NeuroprotectionReduced Aβ25–35-induced apoptosis
Inhibition of BACE1Decreased expression in PC12 cells
Modulation of Bax/Bcl-2Increased Bcl-2 and decreased Bax levels
Antioxidant ActivityScavenging reactive oxygen species (ROS)

Case Studies

Several studies have investigated related compounds with similar structures:

  • Study on Benzo[d]oxazole Derivatives : A series of benzo[d]oxazole derivatives were synthesized and evaluated for their neuroprotective effects against Aβ toxicity. Results indicated significant protection against neurodegeneration, highlighting their potential as therapeutic agents for Alzheimer's disease .
  • Thiazole Derivatives : Research on thiazole derivatives has shown broad-spectrum biological activity, including antibacterial and anti-inflammatory properties, which could complement the neuroprotective effects observed in related compounds .

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities that make it a candidate for therapeutic development:

Anticancer Activity

Research indicates that derivatives of benzo[d]oxazole, including the compound , have shown promising anticancer properties. These compounds can inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that benzo[d]oxazole derivatives can effectively reduce neurotoxicity associated with amyloid-beta-induced cellular damage, which is relevant in Alzheimer's disease research .

Anti-inflammatory Effects

Thiazole-containing compounds have been recognized for their anti-inflammatory properties. The thiazole moiety in this compound may contribute to its ability to inhibit inflammatory pathways, making it a potential candidate for treating conditions characterized by excessive inflammation .

Anticonvulsant Properties

Compounds with similar structural features have been evaluated for anticonvulsant activity, showing effectiveness in reducing seizure activity in preclinical models. This suggests that the compound may also possess similar properties, warranting further investigation .

Synthesis and Derivatives

The synthesis of 3-(2-oxo-2-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity. The synthesis pathway often includes:

  • Formation of the thiazole ring.
  • Introduction of the piperazine moiety.
  • Coupling with benzo[d]oxazole derivatives.

These synthetic strategies are crucial for optimizing the pharmacological profile of the compound.

Case Studies and Research Findings

Several studies have explored the efficacy of compounds related to this compound:

Anticancer Studies

In vitro studies have shown that benzo[d]oxazole derivatives can significantly reduce cell viability in various cancer cell lines, including HT29 (colon cancer) and MCF7 (breast cancer). The mechanism is often linked to the inhibition of specific kinases involved in cancer progression .

Anti-inflammatory Research

A series of thiazole-based derivatives were tested for their ability to inhibit cyclooxygenase enzymes (COX), which are key players in inflammatory processes. Some derivatives exhibited significant COX-II selectivity, suggesting potential for developing safer anti-inflammatory agents .

Neurological Studies

Research has indicated that compounds similar to 3-(2-oxo...) can ameliorate neurotoxicity in models of neurodegenerative diseases, highlighting their potential as therapeutic agents against conditions like Alzheimer's disease .

Data Tables

PropertyValue/Observation
Anticancer ActivityEffective against HT29 and MCF7 cell lines
Anti-inflammatory PotentialSignificant COX-II inhibition observed
Anticonvulsant ActivityPotential reduction in seizure activity

Chemical Reactions Analysis

Table 1: Reaction Pathways and Conditions

Reaction TypeReagents/CatalystsConditionsYield (%)Citation
Piperazine alkylationBromoethyl benzoxazoloneK₂CO₃, DMF, 80°C, 12h72–85
Thiazole-amine couplingPd(PPh₃)₄, Cs₂CO₃Toluene, 110°C, 24h65
Oxazolone ring stabilizationAcetic anhydrideReflux, 7h89

Piperazine Nitrogen Reactivity

The piperazine moiety undergoes:

  • Acylation : Reaction with acetyl chloride in ethanol yields N-acetyl derivatives (m.p. 167–169°C) ( ).

  • Sulfonylation : Treatment with aryl sulfonyl chlorides produces sulfonamide analogs (e.g., IC₅₀ = 0.44 μM for COX-II inhibition) ( ).

Thiazole Ring Modifications

  • Electrophilic substitution : Bromination at the thiazole C5 position using NBS in CCl₄ ( ).

  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids under Pd catalysis ( ).

Oxidation

  • Oxazolone ring : Hydrogen peroxide in acidic medium oxidizes the oxazolone to a carboxylate derivative ( ).

  • Thiazole sulfur : Controlled oxidation with mCPBA forms sulfoxide intermediates ( ).

Reduction

  • Nitro groups : Catalytic hydrogenation (H₂/Pd-C) reduces nitro substituents to amines ( ).

  • Ketone reduction : NaBH₄ selectively reduces the 2-oxoethyl group to a hydroxyl analog ( ).

Ring-Opening and Rearrangements

  • Oxazolone hydrolysis : Under basic conditions (NaOH/H₂O), the benzoxazolone ring opens to form 2-aminophenol derivatives ( ).

  • Thermal rearrangements : Heating above 150°C induces thiazole-to-imidazole ring transformations ( ).

Table 2: Pharmacologically Active Derivatives

Derivative StructureBiological ActivityIC₅₀ (μM)Citation
N-Acetyl-piperazine analogCOX-II inhibition0.44
Brominated thiazole derivativeAntiproliferative (K562 cells)1.33

Mechanistic Insights

  • COX-II inhibition : The phenylthiazole group interacts with Tyr-385 and Val-523 residues via π-π stacking and hydrophobic interactions ( ).

  • Metabolic stability : Piperazine methylation reduces hepatic clearance by 40% in microsomal assays ( ).

Industrial-Scale Considerations

  • Continuous flow synthesis improves yield (from 65% to 88%) and reduces reaction time ().

  • Green chemistry approaches : Ammonium chloride-catalyzed reactions minimize waste ( ).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzoxazolone/Benzothiazolone Cores

Compounds 5i–5l (from ) share a bivalent design, combining benzoxazolone or benzothiazolone units with piperazine linkers. Key differences include:

  • Chain length : Compounds 5i and 5k use butyl/pentyl spacers, whereas the target compound employs an ethyl ketone bridge.
  • Substituents : The target compound’s 4-phenylthiazole group contrasts with simpler alkyl/aryl groups in 5i–5l .

Piperazine-Containing Anticancer Agents

The target compound’s piperazine-thiazole motif aligns with σ-2 agonists like CB-64D and CB-184 (), which induce apoptosis in breast cancer cells. Key distinctions include:

  • EC50 Values : CB-64D exhibits EC50 ≈ 10 µM in MCF-7 cells , while the target compound’s potency remains unquantified in provided evidence.
  • Mechanism : Unlike caspase-dependent apoptosis by doxorubicin, σ-2 agonists like CB-64D act via caspase-independent pathways . Structural similarities suggest the target compound may share this mechanism.

COX-Inhibitory Piperazinylmethylquinazolinones

Compounds 113–115 () feature piperazinylmethylquinazolinone cores with cyclohexyl/adamantyl substituents. Unlike the target compound, these derivatives show dual COX-1/COX-2 inhibition (IC50: 0.5–5 µM) and anti-inflammatory activity.

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis is feasible via established routes for benzoxazolone-piperazine conjugates, though yields (~50%) are moderate compared to simpler analogues .
  • Biological Potential: Structural parallels to σ-2 agonists suggest antitumor activity, but empirical validation is needed. Its phenylthiazole group may enhance receptor affinity over simpler aryl substituents .
  • Differentiation from Analogues : Unlike COX inhibitors (e.g., 113–115 ) or flexible bivalent ligands (e.g., 5i–5l ), the target compound’s rigid, thiazole-rich structure positions it as a specialized σ-2 modulator.

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